MK-0249
Description
Overview of Histamine (B1213489) System and Neurotransmission
Histamine is a biogenic monoamine synthesized from the amino acid L-histidine. wikipedia.org It functions as a signaling molecule with diverse roles, notably as a mediator in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter in the brain and spinal cord. wikipedia.org In the CNS, histaminergic neurons are primarily located in the tuberomammillary nucleus (TMN) of the hypothalamus, projecting axons to innervate nearly all brain regions. mdpi.com This widespread innervation underscores the extensive influence of the histaminergic system on various brain functions, including wakefulness, attention, learning, memory, and energy balance. mdpi.comnih.govnih.gov While histamine is well-known for its role in allergic reactions mediated by H1 receptors, its function as a central neurotransmitter involves distinct receptor subtypes. clevelandclinic.orgnews-medical.net Histamine can act as both a neuromodulator, exerting widespread, non-synaptic effects, and potentially as a classical neurotransmitter involved in fast synaptic transmission. nih.gov
Histamine H3 Receptor (H3R) as a Therapeutic Target in Central Nervous System (CNS) Disorders
The histamine H3 receptor is predominantly expressed in the CNS, making it a particularly attractive target for the treatment of neurological and psychiatric conditions. wikipedia.orgox.ac.uk Its strategic location and function in modulating neurotransmitter release suggest that targeting H3R could offer a novel approach to addressing imbalances in brain circuits implicated in various disorders. researchgate.net Research indicates that H3R dysfunction may contribute to the pathophysiology of conditions such as Alzheimer's disease (AD), attention-deficit hyperactivity disorder (ADHD), schizophrenia, narcolepsy, and epilepsy. wikipedia.orgresearchgate.netmdpi.comceu.esfrontiersin.org
H3R as an Autoreceptor and Heteroreceptor
A key characteristic of the H3R is its dual functionality as both an autoreceptor and a heteroreceptor. ox.ac.ukmdpi.comceu.espatsnap.comcresset-group.com As a presynaptic autoreceptor located on histaminergic neurons, the H3R regulates the synthesis and release of histamine itself through a negative feedback mechanism. wikipedia.orgresearchgate.netmdpi.compatsnap.comcresset-group.com Activation of H3 autoreceptors inhibits histamine production and release. mdpi.com In addition to regulating histamine, the H3R also functions as a heteroreceptor, located on the terminals of non-histaminergic neurons. mdpi.comceu.espatsnap.comcresset-group.com In this role, H3R activation modulates the release of a variety of other neurotransmitters. wikipedia.orgresearchgate.netmdpi.comceu.espatsnap.comcresset-group.comwikipedia.org
Modulation of Neurotransmitter Release by H3R
The H3R's function as a heteroreceptor allows it to influence the release of several key neurotransmitters in the brain. Activation of H3Rs can inhibit the release of neurotransmitters such as acetylcholine (B1216132), noradrenaline (norepinephrine), dopamine (B1211576), serotonin (B10506) (5-HT), and gamma-aminobutyric acid (GABA). wikipedia.orgresearchgate.netmdpi.comceu.escresset-group.comwikipedia.orgfrontiersin.org Conversely, blocking H3 receptors with antagonists or inverse agonists can lead to an increase in the release of these neurotransmitters. nih.govmdpi.comwikipedia.org This modulation of multiple neurotransmitter systems is central to the therapeutic potential of H3R ligands in CNS disorders, as it can impact processes like cognitive function, wakefulness, and motor activity. nih.govnih.govwikipedia.orgmdpi.comfrontiersin.orgwikipedia.org
Classification and Mechanisms of H3R Ligands: Antagonists and Inverse Agonists
Ligands targeting the H3R can be broadly classified based on their mechanism of action: agonists, antagonists, and inverse agonists. H3R agonists mimic the action of histamine, activating the receptor and typically leading to an inhibition of neurotransmitter release. patsnap.com Antagonists, or neutral antagonists, block the binding of agonists to the receptor without having an intrinsic effect on receptor activity. conicet.gov.ar Inverse agonists, however, bind to the receptor and reduce its constitutive activity, which is a notable characteristic of the H3R. nih.govox.ac.ukfrontiersin.orgwikipedia.orgconicet.gov.arsnmjournals.org This constitutive activity means the receptor can signal even in the absence of an agonist. frontiersin.orgwikipedia.org Therefore, inverse agonists not only block agonist binding but also suppress this baseline activity, leading to an effect opposite to that of agonists. conicet.gov.ar Many compounds initially classified as H3R antagonists have been reclassified as inverse agonists due to the discovery of the receptor's constitutive activity. conicet.gov.ar The ability of inverse agonists to enhance neurotransmitter release by reducing this tonic inhibition is particularly relevant for their potential therapeutic effects in CNS disorders. nih.govwikipedia.orgconicet.gov.ar
MK-0249 is described as a potent, selective, and orally active histamine H3 receptor antagonist medchemexpress.com and also as an inverse agonist guidetopharmacology.orgprobes-drugs.org. It shows high binding affinity for human, rat, and rhesus H3 receptors. medchemexpress.com
Here is a table summarizing the classification and general mechanisms of H3R ligands:
| Ligand Type | Mechanism of Action | Effect on H3R Activity | Effect on Neurotransmitter Release (Generally) |
| Agonist | Activates H3R | Increases | Decreases |
| Antagonist | Blocks agonist binding, no intrinsic activity | Neutral | Increases (by blocking endogenous histamine) |
| Inverse Agonist | Binds to H3R and reduces constitutive activity | Decreases | Increases |
Historical Context of H3R Ligand Discovery for CNS Dysfunctions
The discovery of the histamine H3 receptor in the 1980s marked a significant step in understanding the complexities of the histaminergic system and its potential role in CNS function. nih.govresearchgate.netceu.eswikipedia.org Initially identified as a presynaptic autoreceptor regulating histamine release, the subsequent cloning and characterization of the receptor further elucidated its function as a heteroreceptor modulating other neurotransmitters. nih.govox.ac.ukresearchgate.netceu.es The development of the first selective H3R ligands, such as the antagonist thioperamide (B1682323) and the agonist (R)alpha-methylhistamine, provided crucial tools for investigating the physiological roles of the H3R in the brain. nih.govwikipedia.org These early studies were instrumental in establishing the involvement of cerebral histaminergic neurons in wakefulness, attention, learning, and other cognitive processes. nih.gov
Evolution of Drug Discovery Efforts in Psychiatric and Neurological Disorders
The recognition of the H3R's influence on multiple neurotransmitter systems implicated in various CNS disorders spurred significant drug discovery efforts aimed at developing H3R-targeted therapies. The evolution of psychopharmacology has historically involved understanding brain mechanisms to find new medications, with initial breakthroughs often leading to the development of related compounds. psychiatrictimes.com For CNS disorders, which are often characterized by complex dysfunctions and deregulation of multiple signaling pathways, targeting a single receptor like H3R that modulates several neurotransmitters presented a promising polypharmacological approach. frontiersin.org
Early drug discovery efforts for H3R ligands initially focused on compounds with an imidazole (B134444) ring, similar to histamine. wikipedia.org However, issues with off-target activity on other histamine receptors (H1, H2, H4) and potential toxicity, as seen with early compounds like thioperamide, led to a shift towards the development of non-imidazole H3R antagonists and inverse agonists. wikipedia.orgfrontiersin.org The increasing knowledge about the complex neurotransmitter regulations influenced by H3R has driven the rational design of ligands with improved selectivity and pharmacological properties. cresset-group.comfrontiersin.org While the path to clinical success has seen mixed results for various H3R ligands, the continued research and development in this area highlight the ongoing interest in targeting the H3R for the treatment of a range of psychiatric and neurological conditions. nih.gov this compound, a quinazolinone derivative, represents one such compound that has been investigated in clinical studies for conditions like Alzheimer's disease and ADHD. frontiersin.orgsnmjournals.orgprobes-drugs.org
Rationale for Targeting H3R in Cognitive and Behavioral Deficits
The rationale for targeting the H3R in cognitive and behavioral deficits stems from the receptor's strategic location and its influence on neurotransmitter systems critical for cognitive function, arousal, and behavior. nih.govmdpi.com Brain areas heavily involved in cognitive processes, such as the hippocampus, cerebral cortex, hypothalamus, and basal ganglia, exhibit significant H3R expression. mdpi.com
Modulating H3R activity can lead to increased levels of neurotransmitters known to play vital roles in learning, memory, attention, and executive function. For instance, enhancing histamine release can positively impact arousal and attention. nih.gov Similarly, the modulation of dopamine and acetylcholine release by H3R ligands is relevant to conditions characterized by deficits in these neurotransmitter systems, such as attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease (AD), and schizophrenia. wikipedia.orgfrontiersin.orgnih.govmdpi.com
Preclinical studies utilizing H3R antagonists have demonstrated improvements in cognition and learning in animal models, providing support for this therapeutic approach. frontiersin.orgmdpi.com The potential to influence multiple neurotransmitter systems simultaneously through a single target makes H3R ligands an attractive strategy for addressing the multifaceted nature of cognitive and behavioral impairments in various neurological and psychiatric disorders. wikipedia.orgfrontiersin.org
This compound is one such compound that has been investigated as a potent and selective histamine H3 receptor ligand. medchemexpress.comglpbio.comtargetmol.com It has been described as both an antagonist and an inverse agonist of the H3 receptor. medchemexpress.comncats.ioguidetopharmacology.orgmedkoo.com this compound exhibits high affinity and selectivity for the human H3 receptor. medchemexpress.comglpbio.comtargetmol.com
Research findings on this compound have explored its effects in preclinical models and clinical trials related to cognitive and behavioral deficits. Preclinical studies suggested promising results in models of cognitive disorders. ncats.io this compound has been evaluated in clinical trials for conditions such as Alzheimer's disease, paranoid schizophrenia, and attention-deficit/hyperactivity disorder, among others. ncats.io
However, clinical trial results for this compound in some of these indications have not demonstrated significant efficacy. For example, a randomized crossover study evaluating this compound in patients with cognitive impairment associated with schizophrenia did not show a statistically significant difference compared to placebo in improving cognitive scores after 4 weeks of treatment. nih.govresearchgate.net Despite promising preclinical data and the strong rationale for targeting H3R, the clinical translation for this compound in certain cognitive disorders has faced challenges. ncats.ioresearchgate.netjpccr.eu
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Ki (nM) | IC50 (nM) | Source |
| Histamine H3 | Human | 6.8 ± 1.3 | 1.7 | medchemexpress.comglpbio.com |
| Histamine H3 | Rat | 33 ± 3 | - | medchemexpress.com |
| Histamine H3 | Rhesus | 4.3 ± 1.2 | - | medchemexpress.com |
| H1, H2, and H4 | - | > 10000 | - | snmjournals.org |
| Other off-targets | - | > 1000 | - | snmjournals.org |
Note: Ki represents the inhibition constant, and IC50 represents the half-maximal inhibitory concentration.
Table 2: Effect of this compound on Histamine Levels in Rat Brain
| Dose (mg/kg, p.o.) | Effect on Histamine Levels | Source |
| 0-30 | Dose-dependent elevation | medchemexpress.comtargetmol.com |
| 30 | Statistically significant increase in tele-methylhistamine levels | medchemexpress.com |
Note: p.o. indicates per os (oral administration).
Despite the outcomes in some clinical trials, the investigation into H3R ligands for cognitive and behavioral deficits continues, driven by the understanding of the histamine system's role in brain function and the potential to modulate multiple relevant neurotransmitter pathways. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDZBLNULGDPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151492 | |
| Record name | MK-0249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167574-41-5 | |
| Record name | MK-0249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167574415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0249 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF50235Q04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigation of Mk 0249
Pharmacological Characterization of MK-0249
Preclinical studies have focused on defining the binding affinity, selectivity, and functional profile of this compound at histamine (B1213489) receptors.
Receptor Binding Affinity and Selectivity
Characterizing the interaction of this compound with histamine receptors is crucial for understanding its potential therapeutic effects and off-target profile.
Binding to Human, Rat, and Rhesus H3 Receptors
This compound demonstrates potent binding affinity to the histamine H3 receptor across different species. Studies have reported Ki values indicating high affinity for human, rat, and rhesus H3 receptors. medchemexpress.commedchemexpress.com
| Species | Receptor | Ki (nM) |
| Human | H3 | 6.8 ± 1.3 |
| Rat | H3 | 33 ± 3 |
| Rhesus | H3 | 4.3 ± 1.2 |
Data derived from preclinical binding assays. medchemexpress.commedchemexpress.com
Specificity against Other Histamine Receptors (H1, H2, H4)
Investigations into the selectivity of this compound have shown a high degree of specificity for the H3 receptor compared to other histamine receptor subtypes. Inhibition constants (Ki) for H1, H2, and H4 receptors have been reported to be significantly higher than those for the H3 receptor, generally exceeding 10 µM. snmjournals.orgsnmjournals.orgresearchgate.net This indicates that this compound has a substantially lower affinity for these other histamine receptor subtypes at concentrations where it potently interacts with the H3 receptor.
Intrinsic Activity and Functional Profile
This compound has been characterized functionally as a potent histamine H3 receptor antagonist or inverse agonist. medchemexpress.commedchemexpress.comtargetmol.comncats.ioresearchgate.net The designation as an inverse agonist suggests that this compound not only blocks the binding of agonists but also inhibits the constitutive activity of the H3 receptor. Preclinical data indicate that this compound exhibits high intrinsic activity. medchemexpress.commedchemexpress.com
Neurochemical and Neurophysiological Effects in Preclinical Models
Studies in preclinical models have explored the effects of this compound on neurotransmitter systems, particularly its influence on histamine levels in the brain.
Modulation of Histamine Release in Brain Regions
This compound is a synthetic organic compound identified as a histamine H3 receptor inverse agonist guidetopharmacology.org. It has been investigated for its potential therapeutic applications in various central nervous system (CNS) disorders, including excessive daytime sleepiness, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and cognitive impairment associated with schizophrenia guidetopharmacology.orgresearchgate.netsnmjournals.orgguidetomalariapharmacology.org.
Behavioral Pharmacology in Animal Models of CNS Disorders this compound has been evaluated in various animal models relevant to CNS disorders, particularly those involving cognitive dysfunction and sleep-wake regulationguidetopharmacology.orgguidetomalariapharmacology.orgisctm.org. The rationale for these studies is based on the role of the histaminergic system, modulated by H3 receptors, in these processesnih.govpsu.eduisctm.org.
Attention and Recognition Memory Models Animal models used to assess attention and recognition memory include tasks such as the 5-choice serial reaction time task (attention) and social recognition tasksisctm.org. While the search results indicate that H3 antagonists generally have shown efficacy in preclinical models of cognition, including attention and working memory, specific detailed findings for this compound in attention and recognition memory models were not prominently featured. However, the broader class of H3 receptor antagonists/inverse agonists is noted to improve attention in animalsresearchgate.net.
Models of Excessive Somnolence and Wakefulness H3 receptor inverse agonists like this compound have been investigated for their wake-promoting effects, which is relevant to disorders characterized by excessive somnolenceguidetopharmacology.orgsnmjournals.orgguidetomalariapharmacology.orgisctm.org. Preclinical evidence suggests that H3 inverse agonists increase histamine release, which is associated with wakefulnessisctm.org.
Studies in sleep-deprived healthy male volunteers using a stimulant reference sleep deprivation model evaluated the alertness-promoting effect of this compound. Statistically significant increases in sleep latency were observed with this compound (10 mg and 50 mg) compared to placebo in the maintenance of wakefulness test (MWT) at 8:00 AM . Sleep latency was also higher when averaged over all MWT time points . These findings suggest that H3R inverse agonists may be effective in disorders involving excessive somnolence .
In a study involving patients with obstructive sleep apnea (B1277953) receiving CPAP therapy who had refractory excessive daytime sleepiness, this compound (5, 8, 10, or 12 mg/day) was evaluated. While this compound did not significantly affect MWT sleep latency compared to placebo, the pattern of improvement on subjective ratings and psychomotor performance endpoints suggested that this compound was associated with changes in aspects of cognition and performance not captured by the MWT patsnap.com.
Maintenance of Wakefulness Test (MWT) Results in Healthy Sleep-Deprived Male Volunteers
| Treatment | Dose | Mean Change from Baseline Sleep Latency at 8:00 AM (min) | p-value vs. Placebo |
| Placebo | - | 1.2 | - |
| This compound | 10 mg | 5.45 | 0.005 |
| This compound | 50 mg | 5.17 | 0.008 |
| Modafinil (B37608) | 200 mg | 9.07 | < 0.0001 |
Note: Data for this compound (top two doses pooled) in the MWT-early mean change from baseline at week 2 in a separate study was 2.1 min (P > 0.05 vs. placebo) patsnap.com. The table above presents data from a different study focusing on acute effects in sleep-deprived volunteers.
Models Relevant to Schizophrenia-like Behaviors
Preclinical studies have explored the potential of this compound, a histamine H3 receptor antagonist/inverse agonist, in animal models relevant to schizophrenia-like behaviors. These models often utilize pharmacological challenges, such as administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, which are known to induce behaviors in rodents that are considered analogous to positive symptoms of psychosis in humans, including hyperlocomotion and disruption of prepulse inhibition (PPI) jpccr.eunih.govjpccr.eumdpi.comfrontiersin.org.
Research investigating the antipsychotic-like activities of H3 receptor antagonists has continued, despite some reports describing preclinical findings with this class of compounds as inconclusive and indirect jpccr.eujpccr.eu. Some preclinical studies with H3 antagonists have demonstrated antipsychotic-like effects in these animal models jpccr.eunih.govjpccr.eu.
Models Related to Drug Abuse Potential
Preclinical investigations into the drug abuse potential of this compound have been conducted. These studies included assessments such as receptor binding, general behavior, self-administration, drug discrimination, and physical dependence in animal models. These preclinical evaluations indicated that there were no abuse potential signals associated with this compound fda.gov.
The histaminergic system has been shown to modulate the behavioral effects of various drugs of abuse in animals nih.gov. Antagonism of hyperactivity induced by dopaminergic stimulants, such as amphetamine and apomorphine, is considered an important mechanism in the pathophysiology of diseases involving hyperactivity of the dopaminergic pathway, including drug abuse nih.gov.
Pharmacokinetic and Brain Penetration Studies in Preclinical Species
Pharmacokinetic studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion of this compound. A key aspect of these investigations has been the assessment of the compound's ability to cross the blood-brain barrier (BBB) and penetrate brain tissue.
Brain Penetration Characteristics in Rodents
This compound has demonstrated permeability into the brain in rodent models medchemexpress.comresearchgate.net. Studies conducted in Sprague Dawley (SD) rats have provided quantitative data on the extent of this compound brain penetration. In these studies, an oral administration of this compound resulted in a brain-to-plasma ratio of 1.1 medchemexpress.com.
Role of P-glycoprotein (P-gp) in Brain Efflux in Animal Models
The brain penetration of this compound in rodents is significantly impacted by the efflux transporter P-glycoprotein (P-gp) medchemexpress.comresearchgate.net. P-gp is an essential component of the BBB that actively transports various compounds out of the brain nih.govmdpi.comtandfonline.com.
Studies utilizing P-gp-deficient mdr1a (-/-) mice have highlighted the role of this transporter in limiting this compound brain exposure. In these mice, this compound showed markedly higher brain penetrability compared to wild-type mdr1a (+/+) mice medchemexpress.com. Quantitative analysis revealed a brain-to-plasma ratio of 14 in the P-gp-deficient mice, whereas the ratio was considerably lower, 0.8, in the wild-type controls medchemexpress.com. This significant difference in brain-to-plasma ratios underscores the substantial role of P-gp-mediated efflux in restricting the entry of this compound into the brain in rodent models medchemexpress.com.
The following table summarizes the brain-to-plasma ratio data in different rodent models:
| Species/Genotype | Brain-to-Plasma Ratio | Source |
| SD rats | 1.1 | medchemexpress.com |
| mdr1a (+/+) mice (wild-type) | 0.8 | medchemexpress.com |
| mdr1a (-/-) mice (P-gp deficient) | 14 | medchemexpress.com |
Preclinical Safety Pharmacology
Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects of a compound on major organ systems. For compounds targeting the central nervous system, specific assessments are made regarding CNS safety.
Assessment of CNS Safety (e.g., Seizure Liability, Sleep Disturbances)
Preclinical evaluation of this compound included assessment of its effects relevant to CNS safety, such as potential seizure liability and sleep disturbances. While specific preclinical data on seizure liability for this compound were not extensively detailed in the reviewed literature, the broader role of P-gp in influencing the brain concentration of compounds and its implication in epilepsy models has been noted nih.gov.
Regarding sleep disturbances, preclinical evidence from studies with H3 antagonists in animals has demonstrated wake-promoting effects . This preclinical observation is consistent with clinical findings where this compound treatment has been associated with increased reports of insomnia researchgate.netresearchgate.netisctm.org.
Cardiovascular System Assessments
Preclinical cardiovascular safety assessments are standard practice to identify potential risks a compound might pose to the heart and circulatory system. These studies often involve evaluating effects on heart rate, blood pressure, and electrocardiographic parameters. researchgate.netoup.com While general information on preclinical cardiovascular risk assessment methodologies is available, specific detailed findings regarding this compound's effects on the cardiovascular system in preclinical studies were not prominently featured in the search results. researchgate.netoup.com Some sources mention that other histamine H3 receptor antagonists have shown low off-target activity, including minimal hERG channel inhibition, which is relevant for cardiac safety, but this specific detail wasn't directly linked to published preclinical data for this compound in the provided snippets. researchgate.netoup.com
Respiratory System Assessments
Follow-up Safety Studies and Risk Assessment Methodologies
Follow-up safety studies in preclinical development aim to further characterize any potential toxicities identified in initial assessments and to establish a more comprehensive safety profile. Risk assessment methodologies are employed throughout preclinical development to evaluate the likelihood and severity of potential adverse effects. researchgate.netoup.com Although the clinical development of this compound was discontinued (B1498344) due to unfavorable outcomes in efficacy trials, indicating a lack of sufficient benefit, information regarding specific detailed follow-up preclinical safety studies or the explicit risk assessment methodologies applied to this compound were not detailed in the provided search snippets. researchgate.netncats.io General preclinical safety evaluation includes assessing potential effects on various organ systems and using methodologies to predict human risk. researchgate.netoup.com
Data Tables
Based on the search results, detailed quantitative data specifically for the cardiovascular and respiratory system assessments of this compound in preclinical studies were not available to construct specific data tables for these sections. The available information primarily discusses the compound's mechanism of action and outcomes in clinical trials.
Translational Research and Clinical Development of Mk 0249
Rationale for Clinical Investigation
The decision to advance MK-0249, a selective histamine (B1213489) H3 inverse agonist, into clinical investigation was based on a foundation of preclinical evidence suggesting its potential therapeutic utility, particularly in conditions involving cognitive deficits and disorders of wakefulness. oup.comoup.comscispace.comnih.govisctm.org
Bridging Preclinical Findings to Human Application
Extensive preclinical evidence indicated that histamine H3 receptor (H3R) inverse agonism could modulate the release of several key neurotransmitters involved in cognition, including histamine, acetylcholine (B1216132), and dopamine (B1211576). oup.comoup.comscispace.com Studies in rodent models demonstrated that this compound exhibited efficacy in improving performance in tasks assessing attention, recognition memory (such as novel object recognition), and working memory. oup.comoup.comscispace.com
The approach taken by Merck involved replicating some of these preclinical findings and simultaneously developing translatable biomarkers to assess target engagement and pharmacodynamic (PD) effects in humans. nih.govisctm.org However, it is important to note that preclinical cognition models have not always proven to be reliable predictors of clinical efficacy in human patients. oup.comoup.com Despite the promising preclinical data and subsequent robust evidence of target engagement and PD effects observed in Phase I studies, this compound did not demonstrate sufficient clinical efficacy in later Phase II trials across various indications to warrant further development. nih.gov For instance, clinical trials using this compound at doses achieving high H3 receptor occupancy in the human brain failed to improve cognition in patients with schizophrenia, contrasting with the observed efficacy in rodent models. oup.comoup.comscispace.com
Biomarkers for Target Engagement and Efficacy
A key aspect of the translational strategy for this compound involved the development and application of translatable biomarkers. These biomarkers were crucial for confirming target engagement in humans and evaluating pharmacodynamic effects relevant to the hypothesized therapeutic actions. nih.govisctm.org Radionuclide imaging, specifically Positron Emission Tomography (PET), was identified as a valuable technology for noninvasively quantifying the relationship between drug dose, plasma concentration, and receptor occupancy in the brain. snmjournals.org
Biomarkers for target engagement are considered useful for informing dose selection in clinical trials and providing evidence that the hypothesized mechanism was adequately tested. isctm.org Beyond target occupancy, other biomarkers were employed. For example, quantitative electroencephalography (qEEG) was used to assess alerting effects, and the scopolamine (B1681570) challenge model was utilized in a Phase I study to evaluate the potential of this compound to reverse scopolamine-induced cognitive deficits in healthy subjects. nih.govisctm.org Biomarkers are increasingly integrated into clinical trials to verify that the study drug engages its intended target and may potentially serve as surrogate endpoints for cognitive and functional outcomes. openaccessjournals.com
Clinical Trial Design and Methodology
The clinical development of this compound included Phase I studies designed to evaluate its pharmacodynamic properties and assess brain receptor occupancy in humans. snmjournals.org
Phase I Studies: Pharmacodynamic and Brain Occupancy Evaluation
Phase I studies for this compound were conducted as open-label, two-period, multipanel studies involving healthy volunteers. snmjournals.orgsnmjournals.org The primary objective related to pharmacodynamics was to investigate the brain occupancy of single oral doses of this compound. snmjournals.org These studies aimed to evaluate occupancy at the time of approximate maximum plasma concentration (Tmax) and within a target range of 50% to 90% brain H3R occupancy. snmjournals.org The relationship between receptor occupancy and pharmacokinetic parameters was a key area of investigation. snmjournals.org
Positron Emission Tomography (PET) imaging played a central role in the Phase I evaluation of this compound. The radioligand 11C-MK-8278 was specifically utilized as a tool to measure the pharmacodynamic brain occupancy of H3R inverse agonists, including this compound, in humans. snmjournals.orgsnmjournals.orgresearchgate.net Studies confirmed that 11C-MK-8278 is a suitable and specific radioligand for evaluating the in vivo occupancy of novel H3 inverse agonists in the human brain. researchgate.net
Brain H3R occupancy was typically measured in the striatum, identified as a region with high tracer uptake, using the binding potential (BPND) with the pons serving as a reference region. snmjournals.orgresearchgate.net PET imaging provided visual evidence of occupancy changes in the brain following administration of this compound at different doses and time points post-dosing. snmjournals.orgsnmjournals.orgresearchgate.net The studies indicated that the occupancy achieved by this compound was homogeneous across different brain regions, as evidenced by similar BPND changes in extrastriatal areas compared to the striatum. snmjournals.orgsnmjournals.org
A critical aspect investigated in the Phase I studies was the quantitative relationship between this compound plasma concentration and its occupancy of H3 receptors in the brain. snmjournals.orgsnmjournals.org This relationship was established by measuring both plasma drug levels and brain receptor occupancy at specific time points after dosing. snmjournals.orgsnmjournals.orgresearchgate.net
The relationship between occupancy and plasma concentration for this compound was characterized. Based on the fitted data using a Hill curve, the plasma concentration required to achieve 50% receptor occupancy (Occ50) was determined to be 1.5 nM, with a Hill coefficient (h) of 0.72. snmjournals.orgsnmjournals.orgresearchgate.net This quantitative understanding of the plasma concentration-occupancy relationship was intended to inform dose and schedule selection for subsequent clinical trials, aiming to achieve a desired target occupancy profile over time. snmjournals.org Studies also examined the clearance of this compound from the brain compartment over time relative to plasma concentration after single oral doses that achieved approximately 90% peak brain H3R occupancy. snmjournals.orgsnmjournals.org
Below is a summary of the fitted parameters describing the relationship between this compound and H3R occupancy based on plasma concentration:
| Parameter | Value | Unit |
| Occ50 (Plasma) | 1.5 | nM |
| Hill Coefficient (h) | 0.72 | - |
Use of PET Imaging with Radioligands (e.g., 11C-MK-8278) for H3R Occupancy
Phase II Studies: Efficacy and Safety Assessment in Specific Patient Populations
Phase II clinical trials are designed to evaluate the efficacy of a compound in specific patient populations and to further assess its safety. This compound, a histamine subtype-3 receptor inverse agonist, has been investigated in Phase II studies for conditions such as excessive daytime sleepiness associated with obstructive sleep apnea (B1277953)/hypopnea syndrome and cognitive impairment in Alzheimer's disease.
Clinical Trials in Obstructive Sleep Apnea/Hypopnea Syndrome with Excessive Daytime Sleepiness
A Phase IIa, randomized, double-blind, placebo-controlled, 3-period crossover study (NCT00620659) was conducted to evaluate the efficacy of this compound in treating refractory excessive daytime sleepiness (EDS) in patients with obstructive sleep apnea/hypopnea syndrome (OSAHS) who were appropriately using nasal continuous positive airway pressure (nCPAP) therapy. patsnap.comresearchgate.netnih.govdrugbank.com The study included 125 patients with a mean age of 48.6 years. patsnap.comresearchgate.netnih.gov Patients were randomized to receive this compound, modafinil (B37608) (an active comparator), or placebo for 2 weeks in each period. patsnap.comresearchgate.netnih.gov
The primary endpoint of the OSAHS study was the Maintenance of Wakefulness Test (MWT) sleep latency averaged over the first four time points (MWT-early). patsnap.comresearchgate.netnih.gov MWT and Psychomotor Vigilance Task (PVT) assessments were conducted at baseline and after each treatment period. patsnap.comresearchgate.netnih.gov The mean change from baseline in MWT-early sleep latency at week 2 was 1.2 minutes for placebo, 2.1 minutes for this compound (pooled doses), and 5.9 minutes for modafinil. patsnap.comresearchgate.netnih.gov this compound did not significantly affect MWT sleep latency compared to placebo (P > 0.05). patsnap.comresearchgate.netnih.gov However, this compound showed improvements versus placebo on secondary and exploratory endpoints, including the PVT. patsnap.comresearchgate.netnih.gov
Table 1: Mean Change from Baseline in MWT-early Sleep Latency at Week 2 in OSAHS Study
| Treatment Group | Mean Change from Baseline (minutes) |
| Placebo | 1.2 patsnap.comresearchgate.netnih.gov |
| This compound (Pooled Doses) | 2.1 patsnap.comresearchgate.netnih.gov |
| Modafinil | 5.9 patsnap.comresearchgate.netnih.gov |
Subjective sleepiness was assessed using the Epworth Sleepiness Scale (ESS). patsnap.comresearchgate.netnih.gov The ESS was evaluated at baseline and after each treatment period. patsnap.comresearchgate.netnih.gov this compound demonstrated improvements on the ESS compared to placebo, as reported among the secondary and exploratory endpoints. patsnap.comresearchgate.netnih.gov
Cognitive and psychomotor performance were assessed using measures such as the Digit Symbol Substitution Test (DSST). patsnap.comresearchgate.netnih.gov These endpoints were evaluated at baseline and after each treatment period in the OSAHS study. patsnap.comresearchgate.netnih.gov this compound showed improvements versus placebo on the DSST, categorized as a secondary or exploratory endpoint. patsnap.comresearchgate.netnih.gov The pattern of improvement on subjective ratings and psychomotor performance endpoints suggested that this compound was associated with changes in aspects of cognition and performance not fully captured by the MWT. patsnap.comresearchgate.netnih.gov
Subjective Sleepiness Scales (e.g., Epworth Sleepiness Scale, ESS)
Clinical Trials in Alzheimer's Disease (AD) with Cognitive Impairment
A pilot randomized controlled study (NCT00420420) was conducted to evaluate the effects of this compound on cognition in patients with mild-to-moderate Alzheimer's disease (AD). nih.govmodem-dementia.org.ukmodem-dementia.org.uk Patients were randomized to receive either this compound or placebo daily for 4 weeks. nih.gov The study aimed to assess the potential cognitive benefits of this compound in this population. nih.gov
Primary efficacy measures in the AD study included the short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) score. nih.gov A secondary efficacy measure was a Cognition Summary Score derived from 7 cognitive tests. nih.gov These neuropsychological test batteries were used to evaluate cognitive function. nih.gov
At week 4, there were no significant differences between the this compound and placebo groups on the primary and secondary endpoints. nih.gov The change from baseline for the short CNTB summary score was 0.89 (95% CI: -0.74, 2.52), the ADAS-Cog score was -0.25 (95% CI: -1.61, 1.11), and the Cognition Summary Score was 1.38 (95% CI: -0.64, 3.40). nih.gov The study concluded that 4 weeks of this compound treatment was not effective in improving cognitive function in mild-to-moderate AD patients, most of whom were on concomitant symptomatic AD treatment. nih.gov
Table 2: Change from Baseline in Cognitive Endpoints at Week 4 in AD Study
Concomitant Symptomatic AD Treatment Considerations
Clinical Trials in Attention-Deficit/Hyperactivity Disorder (ADHD)
This compound has been evaluated in Phase 2 clinical trials for the treatment of adult ADHD. medchemexpress.com A randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study (NCT00475735) assessed the effects of this compound (5-10 mg/d) compared to placebo and osmotic-release oral system (OROS) methylphenidate (54-72 mg/d) as an active comparator in adults aged 18 to 55 years meeting DSM-IV criteria for ADHD. researchgate.netsleepandattentiondisorders.com The study, conducted from August 2007 through April 2008, involved 72 participants across 6 US sites. researchgate.net
Adult ADHD Investigator Symptom Rating Scale (AISRS)
The primary efficacy endpoint in the adult ADHD trial of this compound was the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score after 4 weeks of treatment. researchgate.net The change from baseline in AISRS at week 4 for this compound was not statistically different from placebo (P = .341). researchgate.netnih.gov In contrast, the active comparator, OROS methylphenidate, showed a significant benefit compared to placebo (P < .001). researchgate.netnih.gov
Data from the AISRS assessment in the this compound adult ADHD trial:
| Treatment Group | Change from Baseline in AISRS at Week 4 (Mean) | P-value vs. Placebo |
| This compound | Not statistically different from placebo | 0.341 |
| OROS Methylphenidate | Significant benefit vs. placebo | < 0.001 |
| Placebo | - | - |
Conners Adult ADHD Rating Scales
Analysis of secondary endpoints in the adult ADHD study, including the Conners Adult ADHD Rating Scales (CAARS), showed results consistent with the primary AISRS findings. researchgate.netnih.gov This indicates that this compound did not demonstrate a significant effect on measures assessed by the CAARS in this trial. researchgate.net The CAARS is a psychological test used to measure adult ADHD symptoms, including subscales for inattention/memory problems, hyperactivity/restlessness, impulsivity/emotional lability, and DSM-IV symptom criteria. jpsychopathol.it
Clinical Trials in Schizophrenia with Cognitive Impairment
Measurement and Treatment Research to Improve Cognition in Schizophrenia Consensus Cognitive Battery (MCCB)
While the provided search results for the this compound schizophrenia trial primarily reference the Brief Assessment of Cognition in Schizophrenia (BACS) Battery as the primary efficacy endpoint researchgate.netmedpath.comnih.gov, the Measurement and Treatment Research to Improve Cognition in Schizophrenia Consensus Cognitive Battery (MCCB) is a standardized battery of tests designed to assess cognitive treatment effects in schizophrenia clinical trials nih.govduke.edufrontiersin.org. The MCCB includes domains such as speed of processing, attention/vigilance, working memory, verbal memory, visual learning, reasoning and problem solving, and social cognition. frontiersin.org Although this compound's trial in schizophrenia used the BACS, the MCCB is a relevant standard in the field for assessing cognition in this population. nih.govduke.edufrontiersin.org
The this compound schizophrenia trial using the BACS battery found that this compound 10mg did not demonstrate a statistically significant difference compared to placebo in the mean change from baseline in the total cognitive score on the BACS battery after 4 weeks of treatment (-0.1, 95% CI: -2.3, 2.1). researchgate.netnih.gov Results for secondary measures of attention/processing speed, episodic memory, and working memory were also not statistically significant after 4 weeks. researchgate.netnih.gov
Data from the BACS assessment in the this compound schizophrenia trial:
| Efficacy Endpoint | Mean Change from Baseline at 4 Weeks (this compound vs. Placebo) | 95% Confidence Interval | Statistical Significance (P-value) |
| BACS Total Cognitive Score | -0.1 | -2.3, 2.1 | Not statistically significant |
| Attention/Processing Speed | Not statistically significant | - | Not statistically significant |
| Episodic Memory | Not statistically significant | - | Not statistically significant |
| Working Memory | Not statistically significant | - | Not statistically significant |
Impact of Concurrent Antipsychotic Medications
In the clinical trial of this compound for cognitive impairment in patients with schizophrenia, participants were taking a stable dose of antipsychotic medication concurrently. researchgate.netnih.gov This indicates that the study design accounted for the use of existing antipsychotic treatments in this patient population. researchgate.netnih.gov Current antipsychotic treatments are noted to have limited impact on the cognitive deficits associated with schizophrenia. researchgate.netnih.gov The this compound trial aimed to evaluate if this compound could improve cognitive deficits in patients already receiving stable antipsychotic therapy. researchgate.netnih.gov The results, as mentioned above, did not show a significant improvement in cognitive function with this compound compared to placebo in this population receiving concurrent antipsychotics. researchgate.netnih.gov
Analysis of Clinical Outcomes and Discontinuation
The clinical development of this compound involved studies across multiple indications based on its preclinical profile as an H3R inverse agonist. researchgate.netisctm.org
Efficacy Results across Indications
This compound was evaluated in clinical trials for conditions such as adult ADHD, excessive daytime sleepiness associated with obstructive sleep apnea (OSA), and Alzheimer's disease. researchgate.netopenaccessjournals.comresearchgate.net
In a randomized, double-blind, placebo-controlled, crossover study in adults with ADHD, this compound (5-10 mg/d) did not demonstrate a significant difference from placebo in the primary efficacy endpoint, the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score after 4 weeks of treatment (P = 0.341). nih.govresearchgate.net Secondary endpoints, including the Conners Adult ADHD Rating Scales, showed results consistent with the lack of efficacy observed with the primary endpoint. nih.govresearchgate.net
A three-period crossover trial in patients with obstructive sleep apnea and excessive daytime sleepiness compared this compound with placebo and modafinil. nih.gov While this compound showed some improvements on secondary and exploratory endpoints related to subjective ratings and psychomotor performance, suggesting potential changes in aspects of cognition and performance, it did not significantly affect sleep latency as measured by the Maintenance of Wakefulness Test (MWT). researchgate.net Modafinil, the active comparator, showed significant improvements in MWT sleep latency compared to placebo. researchgate.net
In a 4-week, Phase II pilot study in patients with mild-to-moderate AD, this compound (5 mg daily) was not effective in improving cognitive function. nih.goveurekaselect.comingentaconnect.com Primary efficacy measures, including the short Computerized-Neuropsychological-Test-Battery (CNTB) summary score and the ADAS-Cog score, showed no significant differences between the this compound group and the placebo group at week 4. nih.goveurekaselect.comingentaconnect.com A secondary efficacy measure, a Cognition Summary Score, also did not show significant differences. nih.goveurekaselect.comingentaconnect.com Most patients in this AD study were on concomitant symptomatic AD treatment. nih.goveurekaselect.comingentaconnect.com
This compound was also investigated for cognitive impairment in patients with schizophrenia in a Phase II trial, but the outcomes of this study have not been publicly disclosed. patsnap.comnih.gov
Summary of Efficacy Results:
| Indication | Study Design | Primary Endpoint Outcome (vs. Placebo) | Key Findings | Source |
| Adult Attention-Deficit/Hyperactivity Disorder (ADHD) | Randomized, double-blind, placebo-controlled, crossover | Not statistically significant | No significant improvement on AISRS or secondary endpoints. nih.govresearchgate.net | nih.govresearchgate.net |
| Excessive Daytime Sleepiness (associated with OSA) | Randomized, double-blind, placebo- and active-controlled, crossover | Did not significantly affect MWT | Showed some improvements on secondary/exploratory subjective and psychomotor performance measures, but not primary sleep latency endpoint. researchgate.net | researchgate.net |
| Mild-to-Moderate Alzheimer's Disease (AD) | Randomized, double-blind, placebo-controlled, Phase II pilot study | Not statistically significant | No significant improvement on primary or secondary cognitive endpoints after 4 weeks. nih.goveurekaselect.comingentaconnect.com | nih.goveurekaselect.comingentaconnect.com |
| Cognitive Impairment in Schizophrenia | Phase II (Outcome not publicly disclosed) | Not publicly available | Outcome not publicly disclosed. patsnap.comnih.gov | patsnap.comnih.gov |
Challenges and Limitations in Clinical Translation of H3R Antagonists
The clinical translation of H3R antagonists and inverse agonists has faced several challenges. Despite promising preclinical results suggesting their potential in various CNS disorders, many candidates, including this compound, have not demonstrated significant efficacy in clinical trials. mdpi.comnih.govopenaccessjournals.comresearchgate.net
One challenge lies in translating preclinical findings to human outcomes. While H3R antagonists have shown efficacy in animal models of cognitive deficits, this has not consistently translated into clinical benefit in patients. mdpi.comnih.govisctm.org Factors contributing to this could include differences in disease complexity between animal models and human conditions, as well as potential variations in receptor function or downstream effects in human populations.
Another limitation pertains to the target itself and the complexity of the histaminergic system. H3Rs have both auto- and heteroreceptor functions, influencing the release of multiple neurotransmitters. researchgate.netmdpi.comnih.gov The intricate interplay between histamine and other neurotransmitter systems, and how modulating H3Rs precisely impacts these interactions in different disease states, is not fully understood. mdpi.com Achieving the optimal balance of H3R modulation to produce therapeutic effects without causing unwanted consequences has proven difficult. researchgate.net
Furthermore, identifying appropriate patient populations and sensitive efficacy endpoints for clinical trials of H3R modulators has been a challenge. isctm.org CNS disorders are often heterogeneous, and the role of the histaminergic system may vary among subtypes or stages of a disease. mdpi.com Selecting endpoints that accurately capture the potential cognitive or alerting benefits of H3R modulation has also been complex. nih.govisctm.orgresearchgate.neteurekaselect.comingentaconnect.com
Issues related to pharmacokinetics and achieving adequate and sustained target engagement in the brain at well-tolerated doses have also been considerations in the development of H3R antagonists. isctm.orgresearchgate.netsnmjournals.org While PET studies with radioligands like 11C-MK-8278 can assess H3R occupancy in the brain, translating occupancy levels to clinical efficacy has not been straightforward. snmjournals.org
Strategic Decisions for Discontinuation of Development
The decision to discontinue the clinical development of this compound was based on unfavorable outcomes observed in clinical studies across multiple indications. researchgate.netresearchgate.neteurekaselect.comingentaconnect.com
Specifically, the lack of efficacy in the adult ADHD study, where this compound did not show a significant difference compared to placebo on the primary endpoint, was a key factor. nih.govresearchgate.net Similarly, the failure to meet primary efficacy endpoints in the studies for obstructive sleep apnea and Alzheimer's disease contributed to the decision. nih.govresearchgate.netopenaccessjournals.comresearchgate.neteurekaselect.comingentaconnect.com
The unfavorable outcomes in these trials, despite preclinical promise, led to the strategic decision by the developing company (Merck) to halt further clinical development of this compound. researchgate.netresearchgate.netsnmjournals.org This is a common occurrence in drug development, where candidates are discontinued (B1498344) based on interim analysis or final results indicating a lack of efficacy or an unfavorable benefit-risk profile. nih.govsmw.chajmc.com
The discontinuation of this compound highlights the challenges inherent in translating preclinical findings for CNS targets into successful clinical treatments. mdpi.comresearchgate.net
Medicinal Chemistry and Structure Activity Relationships Sar of H3r Ligands
Quinazolinone Class of H3R Inverse Agonists
MK-0249 is a prominent example of a quinazolinone-based H3R inverse agonist. researchgate.net Quinazolinones are a class of organic compounds containing a fused bicyclic ring system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. drugbank.comekb.eg This structural scaffold has been explored in the development of ligands for various targets, including GPCRs like the H3R. ekb.egresearchgate.netresearchgate.net
Chemical Series and Potency
This compound, also known as 2-methyl-3-(4-[[3-(1-pyrrolidinyl)propyl]oxy]phenyl)-5-(trifluoromethyl)-4(3H)-quinazolinone, has been identified as a potent and selective H3R inverse agonist. glpbio.com Its potency has been reported with a Ki of 1.7 nM for the human H3 receptor. guidetopharmacology.orgglpbio.com Another source indicates an IC50 of 1.7 nM for human H3. glpbio.com For rat and rhesus H3R, the Ki values were reported as 33 nM and 4.3 nM, respectively. researchgate.net These values highlight its high affinity for the human H3 receptor. guidetopharmacology.orgglpbio.com
| Compound | Species | Assay Type | Value | Unit | Citation |
|---|---|---|---|---|---|
| This compound | Human H3R | Ki | 1.7 | nM | guidetopharmacology.orgglpbio.com |
| This compound | Human H3R | IC50 | 1.7 | nM | glpbio.com |
| This compound | Rat H3R | Ki | 33 | nM | researchgate.net |
| This compound | Rhesus H3R | Ki | 4.3 | nM | researchgate.net |
This compound demonstrates high selectivity over other histamine (B1213489) receptor subtypes (H1, H2, and H4) and a broad panel of other binding sites, with inhibition constants reported to be >10 µM for H1, H2, and H4 receptors. researchgate.net
Key Structural Features Contributing to H3R Affinity and Selectivity
Structure-activity relationship (SAR) studies are crucial in identifying the molecular features that contribute to a ligand's affinity and selectivity for its target. nih.govrsc.org While detailed, specific SAR data for every modification around the this compound scaffold are not exhaustively available in the provided snippets, general principles and observations regarding H3R ligands and quinazolinones can be inferred.
For H3R ligands in general, a basic moiety is often essential for receptor binding, typically interacting with a conserved aspartate residue (Asp114 in transmembrane domain III) through ionic interactions. researchgate.net This basic group acts as a "functional warhead" for maintaining binding properties. researchgate.net In the case of this compound, the pyrrolidinyl group at the end of the propyl linker attached to the phenoxy moiety likely serves this role. medkoo.com
The quinazolinone core itself provides a rigid scaffold and presents various positions for substitution that can influence interactions with the receptor binding site. ekb.eg The trifluoromethyl group at the 5-position of the quinazolinone core in this compound is a significant substituent that can impact lipophilicity, electronic distribution, and interactions within the binding pocket. medkoo.com
The phenyl ring substituted with the oxypropyl-pyrrolidine chain is another key element. medkoo.com Variations in the linker length and the nature of the terminal amine have been shown to affect H3R affinity in various chemical series. polimi.it The specific arrangement and functional groups in this compound contribute to its potent binding to the H3R. guidetopharmacology.orgglpbio.com
Selectivity over other histamine receptors (H1, H2, H4) is achieved by exploiting the differences in their binding pockets. nih.gov While H1 and H2 receptors have a different histamine binding orientation compared to H3 and H4, subtle differences exist even between H3 and H4 that can be leveraged for selectivity. nih.govguidetomalariapharmacology.org Specific structural features on the ligand can lead to favorable interactions with residues unique to the H3R binding site or unfavorable interactions with residues present in other histamine receptor subtypes. nih.gov
Optimization Strategies in H3R Ligand Discovery
The discovery and optimization of H3R ligands like this compound typically involve several medicinal chemistry strategies. These include:
High-Throughput Screening (HTS): Screening large libraries of compounds to identify initial hits with modest affinity for the H3R.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of hit compounds to understand how changes affect potency, selectivity, and other pharmacological properties. nih.govrsc.org This often involves synthesizing a series of analogues with variations at different positions of the core scaffold and side chains. wgtn.ac.nznih.gov
Structure-Based Drug Design (SBDD): Utilizing structural information of the receptor, if available (e.g., from X-ray crystallography or cryo-EM), or homology models to guide the design of new ligands with improved binding characteristics. nih.govnih.govconicet.gov.ar While structural information for H3R was historically limited, recent advances in cryo-EM have provided insights into its structure and ligand binding. nih.gov
Ligand-Based Drug Design (LBDD): Using the information from known active ligands to develop pharmacophore models or QSAR models that describe the key features required for activity. semanticscholar.orgresearchgate.net
Optimization of Physicochemical Properties: Modifying the compound's structure to improve properties like solubility, metabolic stability, and brain penetrability, which are crucial for CNS targets like the H3R. glpbio.comtargetmol.comnih.gov this compound, for instance, has shown satisfactory pharmacokinetic profiles and brain penetrability in animal studies. targetmol.com
Scaffold Hopping: Replacing the core chemical scaffold with a different one while retaining the key pharmacophoric elements necessary for receptor interaction. dntb.gov.uaresearchgate.net
The development of this compound likely involved a combination of these strategies, starting from an initial hit and iteratively optimizing its structure based on gathered SAR data and potentially computational modeling.
Development of Analogues and Related Compounds
The quinazolinone scaffold, as exemplified by this compound, has been a fruitful area for developing H3R ligands. researchgate.netdntb.gov.ua Research efforts have focused on synthesizing and evaluating analogues with modifications to the core structure, the linker region, and the terminal basic group to explore the SAR space and identify compounds with improved properties. dntb.gov.uaresearchgate.netpolimi.it
While specific details on the development of direct analogues of this compound are not extensively detailed in the provided snippets, the general approach involves systematic structural variations. For instance, studies on other H3R ligand series have shown that modifying the basic moiety, linker length, and substituents on aromatic rings can significantly impact affinity and selectivity. researchgate.netpolimi.itacs.org
The identification of this compound as a potent H3R inverse agonist within the quinazolinone class has likely spurred further research into related quinazolinone derivatives as potential H3R-targeted therapeutics. researchgate.netdntb.gov.ua The goal of developing analogues is often to improve potency, enhance selectivity against off-targets (including other histamine receptors and unrelated proteins), optimize pharmacokinetic properties, and potentially explore different functional profiles (e.g., antagonists vs. inverse agonists).
Future Directions and Unanswered Questions in Mk 0249 Research
Re-evaluation of H3R Targeting Strategies in CNS Disorders
The limited clinical success of H3R antagonists, including MK-0249, necessitates a critical re-examination of how best to modulate this receptor for therapeutic benefit in CNS disorders. While preclinical studies often showed positive effects on cognitive deficits, these did not consistently translate to clinical settings. This suggests potential gaps in our understanding of H3R function in human disease, the complexities of the disorders being targeted, or limitations in trial design and patient selection. Future research needs to address whether the optimal strategy involves pure antagonism, inverse agonism, or perhaps allosteric modulation of the H3R. Furthermore, understanding the specific H3R isoforms involved in different neurological and psychiatric conditions could lead to the development of more targeted therapies.
Potential for Combination Therapies
Given the complex pathophysiology of many CNS disorders, involving multiple neurotransmitter systems and pathways, future H3R targeting strategies may need to explore combination therapies. H3Rs act as both auto- and heteroreceptors, modulating the release of histamine (B1213489) and other neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), serotonin (B10506), noradrenaline, and GABA. Combining H3R modulation with agents targeting other relevant pathways could offer a more comprehensive approach to restoring neural circuit function. Research is needed to identify rational drug combinations based on a deeper understanding of the interplay between the histaminergic system and other neurotransmitter systems in specific disease contexts.
Subgroup Analysis for Responder Identification
The heterogeneity of CNS disorders means that a single treatment may not be effective for all patients. Identifying specific patient subgroups who are more likely to respond to H3R modulation is a crucial future direction. This requires a better understanding of the underlying biological differences between responders and non-responders. Future clinical trial designs could incorporate strategies for subgroup analysis based on genetic factors, clinical phenotypes, or biomarker profiles to identify patient populations that may benefit most from H3R-targeted therapies. This aligns with the broader move towards personalized medicine in psychiatry and neurology.
Advancements in Biomarker Development for H3R Modulators
The development of reliable biomarkers is essential for the future of H3R research and CNS drug discovery. Biomarkers could help in patient selection, assessing target engagement, monitoring disease progression, and predicting treatment response. While PET imaging with ligands like ¹¹C-MK-8278 has been used to measure H3R occupancy in the brain, more accessible and predictive biomarkers are needed. Future efforts should focus on identifying and validating biomarkers (e.g., genetic, proteomic, imaging, or electrophysiological) that can reliably indicate H3R pathway dysfunction and predict clinical response to H3R modulators.
Role of H3R in Other Neurological and Psychiatric Conditions
Beyond the initial focus on cognitive impairment in schizophrenia and ADHD, the potential role of H3R in a wider range of neurological and psychiatric conditions warrants further investigation. Research suggests the involvement of the histaminergic system, including H3R, in various functions such as sleep-wake regulation, appetite, learning, memory, and neuroinflammation. This opens avenues for exploring the therapeutic potential of H3R modulation in disorders like narcolepsy, Alzheimer's disease, Parkinson's disease, depression, anxiety, and epilepsy, where dysregulation of these functions is implicated.
Refinement of Preclinical Models for Enhanced Translational Success
The discrepancy between promising preclinical results and limited clinical efficacy for H3R antagonists highlights the need to refine preclinical models used in CNS drug discovery. Animal models, while valuable, may not fully capture the complexity of human CNS disorders. Future research should focus on developing more translatable preclinical models that better mimic human disease pathology and behavioral deficits. This includes utilizing advanced techniques, incorporating genetic and environmental factors relevant to human conditions, and developing more sophisticated behavioral paradigms. Adherence to the 3Rs (Replacement, Reduction, Refinement) principles is also crucial in improving the ethical and scientific rigor of preclinical research.
Implications for Broader Drug Discovery in CNS
The experience with this compound and other H3R antagonists provides valuable lessons for broader CNS drug discovery efforts. It underscores the challenges in targeting complex brain circuits and the need for a deeper understanding of disease mechanisms. Future CNS drug discovery should emphasize:
Improved target validation in humans.
Development and utilization of predictive biomarkers.
Refinement of preclinical models to enhance translational predictability.
Exploring novel therapeutic strategies, including combination approaches and targeting different aspects of receptor function or downstream pathways.
Better patient stratification in clinical trials to account for disease heterogeneity.
Q & A
Q. What is the primary pharmacological target of MK-0249, and how is its receptor affinity quantified in preclinical studies?
this compound is a potent histamine H3 receptor (H3R) inverse agonist with a Ki of 1.7 nM for human H3 receptors, as determined via radioligand binding assays using tritiated ligands in recombinant cell lines . To quantify receptor affinity, researchers typically employ competitive binding experiments with saturation and displacement curves, validated against reference antagonists (e.g., thioperamide). These studies require strict control of assay conditions (pH, temperature, and buffer composition) to ensure reproducibility.
Q. What methodologies are commonly used to assess this compound’s safety and tolerability in early-phase clinical trials?
Phase 2 clinical trials for this compound involve randomized, double-blind, placebo-controlled designs with escalating doses. Safety metrics include monitoring adverse events (AEs), vital signs, and laboratory parameters (e.g., liver enzymes). In one study, this compound exhibited mild-to-moderate AEs (e.g., headache, dizziness) that resolved spontaneously, with no severe AEs reported . Researchers must adhere to ethical guidelines, such as obtaining informed consent and Institutional Review Board (IRB) approval, as outlined in human subject research protocols .
Q. How is H3 receptor occupancy (RO) measured in vivo, and what imaging techniques are applicable?
Positron Emission Tomography (PET) with the radioligand 11C-MK-8278 is the gold standard for quantifying H3R occupancy. Key parameters include:
- Time-activity curves (TACs): Captured over 80 minutes post-injection to estimate binding potential (BPND).
- Input function: Arterial blood sampling or reference tissue models to normalize signal .
- Reproducibility: Assessed via test-retest variability (e.g., 16.3% ± 66.0% in striatum using a 1-tissue compartment model) .
Advanced Research Questions
Q. How can researchers address variability in this compound’s receptor occupancy data across brain regions?
Regional variability in BPND (e.g., striatum vs. globus pallidus) may stem from differences in blood flow, receptor density, or radioligand kinetics. To mitigate this:
- Use region-of-interest (ROI) analyses with MRI co-registration for anatomical precision.
- Apply multivariate statistical models (e.g., mixed-effects regression) to account for inter-subject heterogeneity .
- Replicate findings in larger cohorts to distinguish biological variation from measurement noise .
Q. What experimental designs are optimal for integrating pharmacokinetic (PK) and pharmacodynamic (PD) data in this compound studies?
A hybrid PK/PD model can link plasma concentration (Cp) to receptor occupancy (RO) using:
- Hill equation: , where = 1.2 ng/mL for this compound .
- Sampling strategy: Frequent Cp measurements during PET scans to capture distribution phases.
- Non-linear mixed-effects modeling (NONMEM): To estimate inter-individual variability in PK/PD parameters .
| Parameter | This compound Value | MK-3134 Value |
|---|---|---|
| Hill coefficient (n) | 0.8 | 1.0 |
| EC50 (ng/mL) | 1.2 | 0.6 |
| Table 1. Dose-response parameters for H3 receptor occupancy . |
Q. How should contradictory data on this compound’s cognitive effects be analyzed in mixed-methods research?
Discrepancies between objective neuropsychological tests (e.g., attention tasks) and subjective patient-reported outcomes (e.g., fatigue surveys) require:
Q. What strategies improve the reproducibility of PET-based H3R occupancy studies with this compound?
Key considerations include:
- Standardized scanning protocols: Fixed timing (e.g., 80-minute scans) and consistent ROI definitions.
- Radioligand stability: Monitor 11C-MK-8278 batch purity (>98%) and decay correction.
- Data sharing: Publish raw TACs and input functions to enable independent validation .
Methodological Guidelines
- Ethical compliance: Disclose conflicts of interest, obtain IRB approval, and retain raw data for 5–10 years .
- Statistical rigor: Pre-specify analysis plans to avoid p-hacking; use Bonferroni corrections for multiple comparisons .
- Mixed-methods integration: Align qualitative and quantitative research questions early in study design (e.g., “How does this compound’s receptor occupancy correlate with self-reported alertness?”) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
